Cytotoxic Activity Against HCT-116 Colon Cancer Cells: Vitexolide E vs. Other Labdane Diterpenoids
Vitexolide E (compound 8) exhibits cytotoxic activity against the HCT-116 human colon cancer cell line comparable to other active labdane diterpenoids isolated from the same source. The study reports IC50 values between 1 and 10 µM for compounds 1-4 and 6-9, a group that includes Vitexolide E. While Vitexolide A (1) is the most potent antibacterial agent, Vitexolide E is among the eight compounds that demonstrate this specific cytotoxic profile [1].
| Evidence Dimension | Cytotoxicity (IC50 range) |
|---|---|
| Target Compound Data | 1 µM < IC50 < 10 µM |
| Comparator Or Baseline | Vitexolide A (1), 12-epivitexolide A (2), Vitexolides B/C (3/4), Vitexolins A/B (6), Vitexolide D (7), Acuminolide (9); all reported as 1 µM < IC50 < 10 µM |
| Quantified Difference | Comparable; all within the 1-10 µM range |
| Conditions | HCT-116 human colon cancer cell line |
Why This Matters
Selecting Vitexolide E over an inactive or untested analog ensures a documented cytotoxic effect in this cancer model, critical for reproducible oncology research.
- [1] Corlay N, Lecsö-Bornet M, Leborgne E, Blanchard F, Cachet X, Bignon J, Roussi F, Butel MJ, Awang K, Litaudon M. Antibacterial Labdane Diterpenoids from Vitex vestita. J Nat Prod. 2015 Jun 26;78(6):1348-56. View Source
